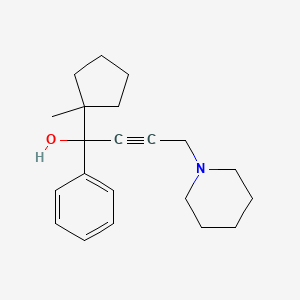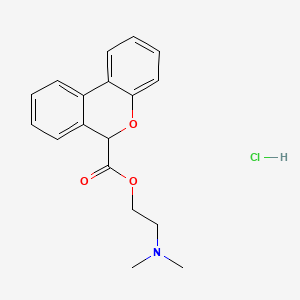
6-(2-Dimethylaminoethoxycarbonyl)-6H-dibenzo(b,d)pyran hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of FCE-20696 involves the reaction of dibenzo[b,d]pyran with 2-(dimethylamino)-ethoxycarbonyl chloride under specific conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product . Industrial production methods would likely involve scaling up this reaction while ensuring the purity and stability of the compound through various purification techniques.
Chemical Reactions Analysis
FCE-20696 undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
FCE-20696 has been extensively studied for its immunomodulating properties. It has shown potential in:
Chemistry: Used as a model compound to study the effects of various chemical reactions.
Industry: Potential applications in the development of new immunomodulating drugs and therapies.
Mechanism of Action
The mechanism of action of FCE-20696 involves its interaction with immune cells. It enhances macrophage cytotoxic activity and generates suppressor cells, which play a crucial role in modulating immune responses. The compound’s effects are mediated through its interaction with specific molecular targets and pathways involved in immune regulation .
Comparison with Similar Compounds
FCE-20696 is unique in its broad range of immunomodulating activities. Similar compounds include:
Cyclophosphamide: An immunosuppressive agent used in chemotherapy.
Methotrexate: Another immunosuppressive drug used to treat autoimmune diseases.
Azathioprine: Used to prevent organ rejection in transplant patients.
Compared to these compounds, FCE-20696 has shown a unique ability to enhance macrophage activity and generate suppressor cells, making it a promising candidate for further research and development .
Properties
CAS No. |
83359-86-8 |
|---|---|
Molecular Formula |
C18H20ClNO3 |
Molecular Weight |
333.8 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl 6H-benzo[c]chromene-6-carboxylate;hydrochloride |
InChI |
InChI=1S/C18H19NO3.ClH/c1-19(2)11-12-21-18(20)17-15-9-4-3-7-13(15)14-8-5-6-10-16(14)22-17;/h3-10,17H,11-12H2,1-2H3;1H |
InChI Key |
OXJRPIUEFMWVOI-UHFFFAOYSA-N |
SMILES |
CN(C)CCOC(=O)C1C2=CC=CC=C2C3=CC=CC=C3O1.Cl |
Canonical SMILES |
CN(C)CCOC(=O)C1C2=CC=CC=C2C3=CC=CC=C3O1.Cl |
Synonyms |
6H,6-(2-(dimethylamino)ethoxycarbonyl)dibenzo(b,d)pyran FCE 20696 FCE-20696 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1-Adamantyl)ethyl 2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetate;but-2-enedioic acid](/img/structure/B1221421.png)

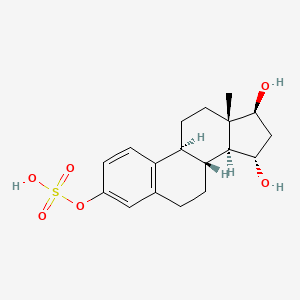
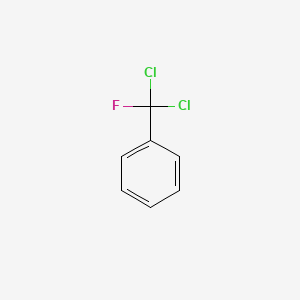
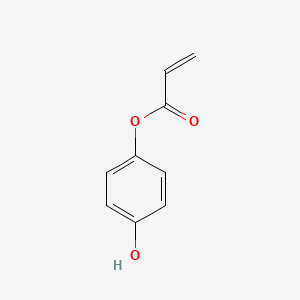

![4-methoxy-N-(8-methyl-[1,3]dioxolo[4,5-g]quinazolin-6-yl)benzamide](/img/structure/B1221434.png)

![2-[2-(4-Methoxyphenyl)-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one](/img/structure/B1221438.png)
![N-[(2,6-dichlorophenyl)methoxy]-2-methyl-1,3-dithian-5-imine](/img/structure/B1221439.png)
